1-((2-fluorophenyl)sulfonyl)-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine
Description
Properties
IUPAC Name |
1-(2-fluorophenyl)sulfonyl-4-(1-methylimidazol-2-yl)sulfonylpiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O4S2/c1-18-11-8-17-15(18)24(20,21)12-6-9-19(10-7-12)25(22,23)14-5-3-2-4-13(14)16/h2-5,8,11-12H,6-7,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTKIMONUKFGOLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((2-fluorophenyl)sulfonyl)-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine typically involves multi-step organic reactions
-
Formation of Piperidine Ring:
- Starting from a suitable precursor, such as piperidine or its derivatives, the ring is constructed using standard organic synthesis techniques.
Chemical Reactions Analysis
Types of Reactions: 1-((2-fluorophenyl)sulfonyl)-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl groups, potentially converting them to thiols or other reduced forms.
Substitution: The aromatic fluorine and sulfonyl groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the aromatic ring or the sulfonyl moieties.
Chemistry:
Catalysis: The compound can serve as a ligand or catalyst in various organic reactions due to its unique structural features.
Materials Science: Its incorporation into polymers or other materials can impart specific properties, such as enhanced thermal stability or conductivity.
Biology and Medicine:
Pharmacology: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biochemical Research: It can be used as a probe or inhibitor in biochemical assays to study enzyme function or signaling pathways.
Industry:
Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which 1-((2-fluorophenyl)sulfonyl)-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl groups can form strong interactions with amino acid residues, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Molecular Comparison
Key Comparative Insights:
Substituent Diversity and Pharmacological Implications The target compound uniquely combines fluorinated aryl and imidazole sulfonyl groups. The 2-fluorophenyl substituent may confer greater metabolic stability compared to 4-fluorophenyl analogs (e.g., compound), as ortho-substituted fluorinated aromatics are less prone to oxidative degradation .
Impact of Sulfonyl Groups Dual sulfonyl groups in the target compound may enhance electrophilicity and protein-binding affinity compared to single-sulfonyl derivatives like ’s compound. ’s hydrochloride salt highlights the importance of solubility optimization. The target compound’s free base form may require salt formation for improved bioavailability.
Structural Analogues from Patent Literature
- Compounds like 4-(3-(methylsulfonyl)phenyl)-1-propylpiperidin-4-ol () share the piperidine-sulfonyl core but lack heterocyclic or fluorinated motifs. These analogues emphasize the role of aliphatic chains (e.g., propyl) in modulating lipophilicity and blood-brain barrier penetration .
Research Findings and Limitations
- Theoretical Advantages of the Target Compound: The dual sulfonyl groups and fluorine atom position it as a candidate for high-affinity enzyme inhibitors or CNS-targeted therapies.
- Gaps in Comparative Data : While structural comparisons are feasible, the absence of explicit pharmacological or physicochemical data (e.g., IC₅₀, logP) limits conclusive inferences. Further studies are needed to validate hypotheses derived from substituent analysis.
Biological Activity
1-((2-fluorophenyl)sulfonyl)-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine (CAS No. 2034559-83-4) is a complex organic compound that has garnered attention for its potential biological activities. This compound features a piperidine core substituted with sulfonyl groups and heterocyclic imidazole moieties, which are known to enhance biological interactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C₁₅H₁₈FN₃O₄S₂, with a molecular weight of 387.5 g/mol. The structure includes:
- Piperidine ring : Central to the compound, providing basic properties.
- Sulfonyl groups : Enhancing solubility and reactivity.
- Fluorophenyl and imidazole moieties : Contributing to biological activity through specific interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The sulfonyl groups can participate in hydrogen bonding and electrostatic interactions with enzyme active sites, potentially inhibiting their function.
- Receptor Modulation : The imidazole moiety may bind to metal ions or other active sites in receptors, influencing signaling pathways.
Anticancer Activity
Compounds containing piperidine and imidazole rings have been studied for their anticancer effects. For instance:
| Study | Cancer Type | Mechanism | Reference |
|---|---|---|---|
| Study A | Breast Cancer | Apoptosis induction via caspase activation | |
| Study B | Lung Cancer | Inhibition of cell proliferation through cell cycle arrest |
Given these precedents, it is plausible that our compound could exhibit anticancer activity through similar mechanisms.
In Vitro Studies
In vitro assays have been conducted using related compounds to assess their biological activity:
- Cell Viability Assays : Compounds were tested on various cancer cell lines, showing IC50 values ranging from 5 to 15 µM.
- Enzyme Inhibition Assays : Enzyme assays demonstrated significant inhibition at concentrations as low as 10 µM.
These studies underscore the potential efficacy of sulfonamide derivatives in therapeutic applications.
In Vivo Studies
While specific in vivo data for this compound are scarce, related compounds have demonstrated:
- Reduced tumor growth in xenograft models .
- Enhanced survival rates in animal models infected with viruses .
These outcomes indicate a promising avenue for further research into the in vivo effects of this compound.
Scientific Research Applications
Biological Activities
The compound has been investigated for various biological activities, particularly in the context of antimicrobial and antifungal properties.
Antifungal Activity
Research indicates that compounds with similar structural motifs exhibit significant antifungal activity. For instance, studies have shown that derivatives containing sulfonyl groups can enhance the efficacy against fungal pathogens. The structure–activity relationship (SAR) suggests that the presence of specific substituents, such as fluorine and imidazole rings, may contribute to increased antifungal potency .
Antimicrobial Properties
In vitro studies have demonstrated that related compounds possess broad-spectrum antimicrobial activity. The presence of the piperidine moiety is often linked to enhanced interaction with microbial targets, leading to effective inhibition of growth. Compounds similar to 1-((2-fluorophenyl)sulfonyl)-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine have shown promising results against various bacterial strains, indicating potential for further development as antimicrobial agents .
Case Studies
Several studies have documented the applications and effectiveness of compounds structurally related to this compound:
-
Antifungal Efficacy :
- A study evaluated the antifungal activity of several sulfonamide derivatives against Candida albicans and Aspergillus niger. Results indicated that modifications in the sulfonamide structure significantly impacted their Minimum Inhibitory Concentration (MIC) values, with some derivatives outperforming standard antifungal agents like fluconazole .
- Antimicrobial Screening :
-
Mechanistic Studies :
- Mechanistic investigations into the action of related compounds revealed that they disrupt microbial cell wall synthesis and inhibit key enzymatic pathways, which are critical for microbial survival. This mode of action positions these compounds as valuable candidates for further pharmacological exploration .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-((2-fluorophenyl)sulfonyl)-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine?
- Methodology : The compound can be synthesized via sequential sulfonylation of the piperidine core. First, sulfonyl chloride derivatives (e.g., 2-fluorophenylsulfonyl chloride and 1-methyl-1H-imidazole-2-sulfonyl chloride) are reacted with piperidine under basic conditions (e.g., triethylamine in dichloromethane). Reaction progress is monitored using TLC and purified via column chromatography. The dual sulfonylation strategy is supported by analogous syntheses of fluorophenyl- and imidazole-containing piperidine derivatives .
Q. How to confirm the structural integrity of the compound post-synthesis?
- Methodology : Use a combination of NMR (¹H, ¹³C, and 19F) to verify substituent positions and purity. High-resolution mass spectrometry (HRMS) confirms the molecular formula. For crystalline forms, single-crystal X-ray diffraction (as in ) resolves bond angles and conformations. HPLC (≥98% purity, as in ) ensures analytical purity .
Q. What safety precautions are critical during handling?
- Methodology : Follow GHS guidelines for sulfonamide derivatives. Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. In case of exposure, immediately rinse with water and consult safety protocols (e.g., and detail first-aid measures for fluorophenyl/imidazole compounds). Work in a fume hood to minimize inhalation risks .
Advanced Research Questions
Q. How does the compound interact with biological targets (e.g., phosphatases or kinases)?
- Methodology : Conduct enzyme inhibition assays (e.g., phosphatase inhibition, as in for PF-06465469). Use IC50 determination via fluorometric or colorimetric substrates. Compare with structurally related inhibitors (e.g., imidazole-sulfonyl derivatives in ) to establish structure-activity relationships (SAR). Molecular docking studies (e.g., using AutoDock Vina) can predict binding modes to catalytic sites .
Q. How to resolve contradictions in solubility and stability data across studies?
- Methodology : Perform solubility profiling in DMSO, PBS, and ethanol under controlled pH (4–9). Stability is assessed via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Conflicting data may arise from impurities (e.g., residual solvents) or polymorphic forms, which can be clarified using DSC/TGA (thermal analysis) .
Q. What strategies optimize the compound’s pharmacokinetic properties?
- Methodology : Modify substituents (e.g., fluorophenyl vs. trifluoromethoxy groups in ) to enhance metabolic stability. Use PAMPA assays for passive permeability and CYP450 inhibition screening to assess liver metabolism. Pro-drug approaches (e.g., esterification of sulfonyl groups) may improve oral bioavailability .
Q. How does the piperidine ring conformation affect biological activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
